1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
CAS No.: 445430-61-5
Cat. No.: VC2542949
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445430-61-5 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one |
| Standard InChI | InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) |
| Standard InChI Key | IIRWITSTDWORDS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C |
Introduction
Chemical Identity and Structure
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic organic compound identified by the CAS Registry Number 445430-61-5. It possesses a complex molecular structure featuring fused heterocyclic rings with nitrogen-containing components. The compound contains an imidazo ring fused with a quinoxaline system, with methyl substituents at positions 1 and 8, and a ketone group at position 4. The molecular structure incorporates three nitrogen atoms within its heterocyclic framework, contributing to its potential for hydrogen bonding and interaction with biological targets .
Nomenclature
The compound is formally known as 1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one according to IUPAC nomenclature. The name reflects its structural composition: the imidazo[1,2-a]quinoxaline core framework with two methyl substituents and one ketone functional group. Alternative representations of the name include 4,5-dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one and 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one .
Physical and Chemical Properties
The physical and chemical properties of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one are essential for understanding its behavior in various environments and applications. Table 1 summarizes the key physicochemical parameters of this compound.
Table 1: Physicochemical Properties of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
The compound demonstrates moderate lipophilicity with a calculated LogP value of 1.79264, suggesting a balance between aqueous solubility and membrane permeability . This property is particularly important for pharmaceutical applications, as it affects absorption, distribution, and bioavailability. The absence of rotatable bonds indicates structural rigidity, which can be advantageous for target binding specificity in drug development contexts .
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